molecular formula C13H24O3 B1400333 1-(1,3-Dioxolan-2-yl)-decan-2-one CAS No. 1263366-15-9

1-(1,3-Dioxolan-2-yl)-decan-2-one

Cat. No.: B1400333
CAS No.: 1263366-15-9
M. Wt: 228.33 g/mol
InChI Key: GBWDPPDXQSBBSN-UHFFFAOYSA-N
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Description

1-(1,3-Dioxolan-2-yl)-decan-2-one is an organic compound featuring a 1,3-dioxolane ring attached to a decan-2-one moiety. This compound is part of the broader class of dioxolanes, which are known for their stability and versatility in various chemical reactions. The presence of the dioxolane ring imparts unique chemical properties, making it a valuable compound in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1,3-Dioxolan-2-yl)-decan-2-one can be synthesized through the acetalization of carbonyl compounds with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . A common procedure involves using toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . This method ensures high yields and purity of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale acetalization processes. The use of efficient catalysts such as zirconium tetrachloride (ZrCl4) or tetrabutylammonium tribromide in absolute alcohol can enhance the reaction efficiency and selectivity . These methods are optimized for scalability and cost-effectiveness, ensuring consistent quality and supply of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Dioxolan-2-yl)-decan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4 in aqueous solution or OsO4 in the presence of a co-oxidant.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: RMgX or RLi in anhydrous conditions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted dioxolanes depending on the nucleophile used.

Comparison with Similar Compounds

Properties

IUPAC Name

1-(1,3-dioxolan-2-yl)decan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O3/c1-2-3-4-5-6-7-8-12(14)11-13-15-9-10-16-13/h13H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBWDPPDXQSBBSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)CC1OCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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